molecular formula C20H17FO4S B4957172 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone

1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone

Cat. No. B4957172
M. Wt: 372.4 g/mol
InChI Key: HOEUOCRBBPARBO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone, also known as FMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been studied for its potential applications in various areas of scientific research. One of the primary applications of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes involved in the progression of various diseases. Specifically, 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone for lab experiments is its high potency and selectivity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in various biological processes. However, 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone also has limitations, including its relatively high cost and the potential for off-target effects.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone, including the development of more potent and selective HDAC inhibitors based on the 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone scaffold, the investigation of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone as a potential therapeutic agent for various diseases, and the exploration of the role of HDACs in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone.

Synthesis Methods

1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with 5-methyl-2-furfuryl ketone in the presence of a base and a sulfonyl chloride. The resulting compound can then be purified using column chromatography to obtain 1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-(phenylsulfonyl)-1-propanone in high yield and purity.

properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4S/c1-14-7-12-19(25-14)20(26(23,24)17-5-3-2-4-6-17)13-18(22)15-8-10-16(21)11-9-15/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEUOCRBBPARBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propan-1-one

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